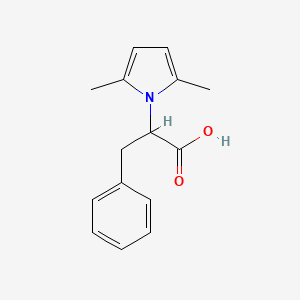

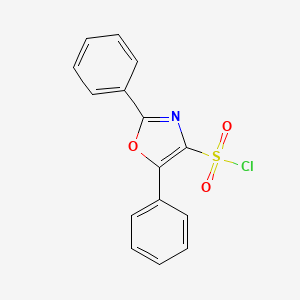

![molecular formula C27H23FN4O2S B2754792 2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide CAS No. 959564-98-8](/img/structure/B2754792.png)

2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazolinone . Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities . They are characterized by 1H NMR, 13C NMR, ESI-MS, IR, and elemental analyses .

Synthesis Analysis

Quinazolinone derivatives are synthesized via straightforward pathways . The synthesis involves the use of FTIR, 1H-NMR, CHNS elemental analysis, and the determination of the melting point . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Molecular Structure Analysis

The single crystal structure of a similar compound, 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one, has been determined . This provides a basis for understanding the molecular structure of the compound .Chemical Reactions Analysis

The synthesis of quinazolinone derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Aplicaciones Científicas De Investigación

Optoelectronic Materials Applications

Quinazoline derivatives have been extensively researched for their potential in optoelectronic applications. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. They are particularly important in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been identified as crucial. Additionally, iridium complexes based on quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLEDs, suggesting their significant role in developing advanced optoelectronic devices (Lipunova et al., 2018).

Anticancer Applications

Quinazoline derivatives have been recognized for their anticancer properties. These compounds inhibit EGFR, with several patents and articles highlighting the discovery and development of promising quinazoline derivatives for cancer treatment. The structural diversity of patented quinazoline compounds, due to the large number of proteins targeted, suggests their vast applications in developing novel anticancer drugs. Recent advancements in synthesis and the development of new derivatives are utilized by medicinal chemistry groups for better and easier development of new compounds, thereby making the development of novel quinazoline compounds as anticancer drugs a promising field (Ravez et al., 2015).

Antimicrobial and Antiparasitic Applications

Quinazoline and its derivatives have also shown significant antimicrobial and antiparasitic activities. The structural modification and synthesis of novel quinazoline derivatives have been a focus to counter the challenge of microbial resistance. These derivatives have demonstrated a broad spectrum of biological activities, making them potent candidates for the development of new therapeutic agents against various microbial and parasitic infections. The efforts in synthesizing these compounds underscore the ongoing search for bioactive molecules with sufficient bioavailability to address the issue of antibiotic resistance (Tiwary et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O2S/c28-20-12-10-19(11-13-20)17-35-27-31-22-9-5-4-8-21(22)25-30-23(26(34)32(25)27)16-24(33)29-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCJMXITGXMSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

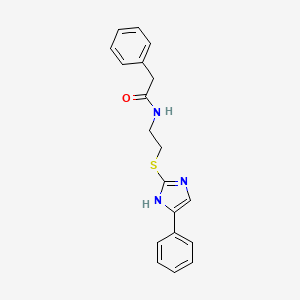

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)

![5-bromo-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2754710.png)

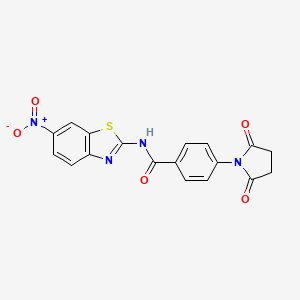

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine](/img/structure/B2754716.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)

![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)